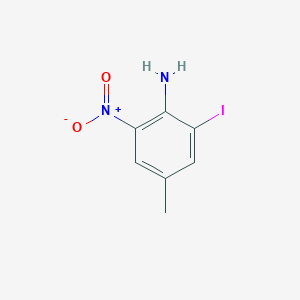

2-Iodo-4-methyl-6-nitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-4-methyl-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN2O2/c1-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCALXGRQNXDTPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)I)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599419 | |

| Record name | 2-Iodo-4-methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123158-77-0 | |

| Record name | 2-Iodo-4-methyl-6-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123158-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodo-4-methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Strategies for 2 Iodo 4 Methyl 6 Nitroaniline

Historical Perspective on the Synthesis of Substituted Nitroanilines

Historically, the synthesis of substituted nitroanilines has been a cornerstone of organic chemistry, primarily driven by their importance as intermediates in the dye industry. magritek.com Early methods often involved direct nitration of anilines or their derivatives. However, the direct nitration of aniline (B41778) itself is often problematic, leading to oxidation and the formation of a mixture of isomers, as the amino group's directing effect can be altered under the acidic conditions required for nitration. chempanda.com To overcome these challenges, chemists developed strategies such as protecting the amino group as an acetanilide. This protection moderates the activating effect of the amino group and directs nitration primarily to the para position. magritek.com Subsequent hydrolysis then reveals the desired nitroaniline. magritek.com The introduction of other substituents, like halogens or alkyl groups, was typically achieved either before or after the nitration step, depending on the directing effects of the groups and the desired final product.

Modern Approaches for the Introduction of Iodine, Methyl, and Nitro Moieties

Modern synthetic strategies for preparing 2-Iodo-4-methyl-6-nitroaniline and related compounds offer greater control and efficiency. These methods can be broadly categorized by the order in which the functional groups are introduced.

One common strategy involves the direct iodination of a pre-existing methylnitroaniline. For instance, starting with 4-methyl-2-nitroaniline (B134579), electrophilic iodination can be employed to introduce the iodine atom. Given that both the amino and nitro groups are present, their directing effects must be considered. The amino group is a strong ortho-, para-director, while the nitro group is a meta-director. In 4-methyl-2-nitroaniline, the position ortho to the amino group and meta to the nitro group (the 6-position) is sterically hindered by the adjacent nitro group. The position ortho to the amino group and also ortho to the methyl group (the 3-position) is a potential site for substitution. However, the most activated position for electrophilic attack is often ortho to the strongly activating amino group.

Reagents such as N-iodosuccinimide (NIS) in the presence of an acid catalyst are commonly used for such iodinations, offering high yields and selectivity. For example, the iodination of 4-nitroaniline (B120555) using NIS can yield the 2-iodo derivative. acs.org The reaction conditions, such as temperature and solvent, play a crucial role in achieving the desired regioselectivity.

An alternative and often preferred route is the nitration of an appropriately substituted iodoaniline. For the synthesis of this compound, the starting material would be 2-iodo-4-methylaniline. The nitration of this precursor requires careful control of reaction conditions to ensure the nitro group is introduced at the desired position. The amino group strongly directs ortho- and para-, while the iodo and methyl groups are also ortho-, para-directing, albeit weaker than the amino group. In 2-iodo-4-methylaniline, the positions ortho to the amino group are the 3- and 5-positions, and the para position is occupied by the methyl group. The position ortho to the methyl group and meta to the iodo group is the 3-position. The position para to the iodo group is the 5-position. The nitration would likely occur at the position most activated by the amino group, which would be the 6-position (para to the methyl group and ortho to the amino group).

A common nitrating mixture is a combination of nitric acid and sulfuric acid, typically used at low temperatures to control the reaction's regioselectivity and minimize the formation of side products.

The introduction of a methyl group at a specific position on an aromatic ring is often accomplished early in the synthetic sequence. Starting with a commercially available toluidine (methylaniline) or a related toluene (B28343) derivative allows for the methyl group to be in place before other functionalizations. For the target molecule, 4-methylaniline (p-toluidine) serves as a logical precursor. Subsequent functionalization, such as iodination and nitration, can then be carried out.

The synthesis of this compound is inherently a multistep process that relies on the principles of sequential functionalization. magritek.comlibretexts.org A plausible and efficient synthetic pathway would likely involve the following sequence:

Iodination of 4-methylaniline: The synthesis would commence with the iodination of 4-methylaniline. This can be achieved using various iodinating agents, such as iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent. The amino group directs the incoming electrophile (iodine) to the ortho position, yielding 2-iodo-4-methylaniline.

Nitration of 2-iodo-4-methylaniline: The subsequent step is the regioselective nitration of 2-iodo-4-methylaniline. As discussed previously, the strong directing effect of the amino group will guide the nitro group to the 6-position, which is ortho to the amino group and meta to the iodo group. This step is typically performed using a mixture of concentrated nitric and sulfuric acids at controlled low temperatures.

An alternative, though potentially less direct, route could involve the nitration of 4-methylaniline to form 4-methyl-2-nitroaniline, followed by iodination. However, the regioselectivity of the iodination step might be more challenging to control in this case.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key factors to consider include:

Temperature: Low temperatures (typically 0–10 °C) are often essential during nitration reactions to control the rate of reaction, prevent over-nitration, and enhance regioselectivity.

Catalyst: In electrophilic iodination reactions using reagents like N-iodosuccinimide, the choice and amount of acid catalyst can significantly influence the reaction's efficiency and selectivity.

Solvent: The solvent can affect the solubility of reagents and intermediates, as well as the reaction rate and selectivity. For instance, concentrated sulfuric acid often serves as both a solvent and a catalyst in nitration reactions.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is important to determine the optimal reaction time to maximize product formation and minimize the formation of byproducts.

| Starting Material | Reagent(s) | Product | Key Considerations |

| 4-methylaniline | ICl or I₂/oxidizing agent | 2-iodo-4-methylaniline | Regioselective ortho-iodination directed by the amino group. |

| 2-iodo-4-methylaniline | HNO₃/H₂SO₄ | This compound | Controlled low temperature to ensure regioselective nitration at the 6-position. |

| 4-methyl-2-nitroaniline | N-Iodosuccinimide (NIS)/Acid | This compound | Potential for mixture of isomers, requires careful optimization of conditions. |

Influence of Catalytic Systems and Reagents on Reaction Efficiency

The synthesis of this compound can be approached via two primary routes: the iodination of a corresponding nitroaniline precursor or the nitration of an iodinated aniline. The choice of reagents and catalysts is paramount in directing the reaction towards the desired product and maximizing efficiency.

For the iodination pathway , starting from 4-methyl-2-nitroaniline or 2-methyl-4-nitroaniline (B30703), various iodinating systems can be employed. N-Iodosuccinimide (NIS) is a common and effective reagent for the iodination of anilines, often activated by an acid catalyst like p-toluenesulfonic acid (p-TsOH). The catalyst enhances the electrophilicity of the iodine source. Alternatively, systems using molecular iodine (I₂) in conjunction with a mild Lewis acid catalyst such as silver acetate (B1210297) (AgOAc) can be used. For analogous compounds like 4-nitroaniline, silver(I) triflimide has been shown to be a highly effective catalyst for iodination with NIS, allowing for lower catalyst loading and high yields. acs.org

For the nitration pathway , which would start with a precursor like 2-iodo-4-methylaniline, the standard reagent is a mixed acid system of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). evitachem.com Sulfuric acid acts as both a solvent and a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

| Pathway | Starting Material | Reagent(s) | Catalyst | Typical Yield | Reference |

| Iodination | 4-methyl-2-nitroaniline | N-Iodosuccinimide (NIS) | p-Toluenesulfonic acid | Moderate to High | |

| Iodination | 4-nitroaniline (analogue) | NIS | Silver(I) triflimide | 99% | acs.org |

| Iodination | 4-nitroaniline (analogue) | Iodine (I₂) | Silver acetate (AgOAc) | 68-72% | |

| Nitration | 2-iodo-6-methylaniline (B1600956) (analogue) | Nitric Acid (HNO₃) | Sulfuric Acid (H₂SO₄) | Not specified | |

| Nitration | 4-(Tert-butyl)-2-iodoaniline (analogue) | Nitric Acid (HNO₃) | Sulfuric Acid (H₂SO₄) | Not specified | evitachem.com |

Solvent Selection and Reaction Medium Effects on Product Distribution

The choice of solvent is critical as it can influence reaction rates, selectivity, and the solubility of reagents and products.

In iodination reactions , polar aprotic solvents like acetonitrile (B52724) are frequently used, particularly with NIS, as they effectively dissolve the reactants and facilitate the reaction at moderate temperatures. For reactions using iodine and silver acetate, glacial acetic acid is a common solvent. The acidic nature of this solvent can help activate the iodinating agent.

In nitration reactions , concentrated sulfuric acid is typically the solvent of choice. evitachem.com Its high polarity and ability to generate the nitronium ion make it uniquely suited for this transformation. However, the use of such a strong acid requires careful handling and work-up procedures. The choice of solvent can significantly affect reaction rates; studies on related amination reactions have shown that more polar solvents like water or methanol (B129727) can lead to higher rates compared to less polar alcohols, likely due to better stabilization of polar transition states. acs.org In some cases, solvent-free methods have been developed for related transformations, such as the diazotization/iodination of aromatic amines using a heterogeneous catalyst, which offers environmental benefits by eliminating solvent waste. rsc.org

| Reaction Type | Solvent | Rationale | Reference |

| Iodination (NIS) | Acetonitrile | Good solubility for reactants, facilitates reaction at room temperature. | |

| Iodination (I₂/AgOAc) | Glacial Acetic Acid | Acts as a solvent and co-catalyst. | |

| Nitration | Concentrated Sulfuric Acid | Serves as both catalyst and solvent, generates nitronium ion. | evitachem.com |

| Iodination (Solvent-Free) | Fe₃O₄@SILnP (catalyst) | Environmentally friendly, simplifies work-up. | rsc.org |

Temperature, Pressure, and Time Control for Reaction Progression

Precise control over reaction parameters is essential for maximizing the yield of this compound while minimizing the formation of side products.

Temperature is a key variable. Nitration reactions are typically conducted at low temperatures, often between 0 and 10 °C. evitachem.com This is crucial to control the regioselectivity, prevent over-nitration (the introduction of multiple nitro groups), and minimize oxidative side reactions. In contrast, iodination reactions can be performed over a wider range of temperatures. Iodination with NIS in acetonitrile is often carried out at room temperature (25–30 °C), while the iodine/silver acetate method may require heating to 60–70 °C to achieve a reasonable reaction rate. acs.org

Reaction time is also critical and is determined by monitoring the consumption of the starting material. Iodination reactions can take anywhere from 1.5 to 8 hours, depending on the specific reagents and temperature. acs.org Nitration reactions are also typically monitored over several hours.

Pressure is generally not a significant variable in these liquid-phase reactions, which are typically carried out at atmospheric pressure.

| Reaction Type | Starting Material (Analogue) | Temperature | Duration | Reference |

| Iodination | 4-nitroaniline | 40 °C | 1.5 hours | acs.org |

| Iodination | 4-nitroaniline | 25–30 °C | 4–6 hours | |

| Iodination | 4-nitroaniline | 60–70 °C | 6–8 hours | |

| Nitration | 2-iodo-6-methylaniline | 0–10 °C | Not specified |

Purification and Isolation Techniques for High-Purity this compound

After the synthesis is complete, the crude product must be isolated and purified to remove unreacted starting materials, reagents, and byproducts.

Chromatographic Separation Methods (e.g., Column Chromatography, HPLC)

Column chromatography is a standard and highly effective method for purifying substituted anilines. researchgate.net The crude reaction mixture is loaded onto a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent) is passed through the column. For compounds of this type, a mixture of a nonpolar solvent like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate is commonly used as the eluent. acs.orgresearchgate.net By gradually increasing the polarity of the eluent, compounds are separated based on their differential adsorption to the silica gel. The separation can be monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product. rsc.org High-Performance Liquid Chromatography (HPLC) can also be used, particularly for assessing the final purity of the compound.

Crystallization and Recrystallization Protocols

Crystallization is a powerful technique for purifying solid organic compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. For related iodo-nitroaniline compounds, recrystallization from solvents like ethanol (B145695) or a mixture of ethyl acetate and petroleum ether has proven effective in yielding high-purity crystalline solids. acs.org

It is noteworthy that some iodo-nitroanilines can exist in different crystalline forms, a phenomenon known as polymorphism. acs.org For example, 2-iodo-4-nitroaniline (B1222051) has been shown to exist in triclinic, orthorhombic, and monoclinic forms, which can be influenced by the solvent used for crystallization. acs.org These different forms can have distinct physical properties, and controlling the crystallization process is key to obtaining a consistent product.

Comparison of Synthetic Pathways and Their Efficiency

The choice between the two primary synthetic pathways—iodination of a nitroaniline or nitration of an iodoaniline—depends on several factors, including the availability and cost of starting materials, reaction control, and regioselectivity.

The nitration of an iodo-aniline precursor (e.g., 2-iodo-4-methylaniline) benefits from powerful and well-established nitration chemistry. However, controlling the regioselectivity can be challenging. The amino group is a strong ortho-, para-director, while the iodo and methyl groups also direct incoming electrophiles. The final position of the nitro group will be a result of the combined directing effects of all three substituents, which can potentially lead to a mixture of isomers, complicating purification and reducing the yield of the desired product.

Ultimately, the preferred route often depends on the commercial availability of the substituted precursors. Industrial-scale processes may favor methods that use continuous flow reactors for better temperature control and safety, regardless of the chosen pathway.

Chemical Reactivity and Reaction Mechanisms of 2 Iodo 4 Methyl 6 Nitroaniline

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for benzene and its derivatives. The rate and regioselectivity of these reactions on 2-iodo-4-methyl-6-nitroaniline are determined by the cumulative electronic and steric effects of its substituents.

Each substituent on the benzene ring modifies the ring's reactivity towards electrophiles and directs incoming electrophiles to specific positions. Groups that donate electron density to the ring are known as "activating" groups and typically direct incoming electrophiles to the ortho and para positions. Conversely, groups that withdraw electron density are "deactivating" and generally direct to the meta position. youtube.comminia.edu.eg

The substituents on this compound have the following individual effects:

Amino Group (–NH₂): Located at position 1, the amino group is a powerful activating group. chemistrysteps.com Through resonance, its lone pair of electrons significantly increases the electron density of the ring, particularly at the positions ortho (positions 2 and 6) and para (position 4) to it. scispace.com This makes the ring much more susceptible to electrophilic attack.

Methyl Group (–CH₃): At position 4, the methyl group is a weak activating group that donates electron density primarily through an inductive effect (hyperconjugation). libretexts.org It directs incoming electrophiles to its ortho (positions 3 and 5) and para (position 1) positions.

Nitro Group (–NO₂): Positioned at carbon 6, the nitro group is a strong deactivating group due to both its strong electron-withdrawing inductive and resonance effects. scispace.comyoutube.com It makes electrophilic substitution significantly more difficult and directs incoming groups to the meta position (positions 2 and 4).

Iodine (–I): The iodine at position 2 is weakly deactivating. Like other halogens, it exhibits a dual effect: it withdraws electron density through induction (deactivating) but can donate electron density through resonance via its lone pairs. The inductive effect is stronger, making the ring less reactive. However, the resonance effect directs incoming electrophiles to the ortho (position 6) and para (position 5) positions. libretexts.org

| Substituent | Position | Effect on Reactivity | Directing Effect | Primary Mechanism |

|---|---|---|---|---|

| –NH₂ (Amino) | 1 | Strongly Activating | Ortho, Para | Resonance Donation |

| –I (Iodo) | 2 | Weakly Deactivating | Ortho, Para | Inductive Withdrawal > Resonance Donation |

| –CH₃ (Methyl) | 4 | Weakly Activating | Ortho, Para | Inductive Donation (Hyperconjugation) |

| –NO₂ (Nitro) | 6 | Strongly Deactivating | Meta | Resonance and Inductive Withdrawal |

The positions available for electrophilic substitution on the this compound ring are C3 and C5. The directing effects of the existing substituents converge to determine the most likely site of attack.

Attack at C3: This position is meta to the strongly activating –NH₂ group, ortho to the weakly activating –CH₃ group, meta to the strongly deactivating –NO₂ group, and ortho to the weakly deactivating –I group.

Attack at C5: This position is meta to the strongly activating –NH₂ group, ortho to the weakly activating –CH₃ group, meta to the strongly deactivating –NO₂ group, and para to the weakly deactivating –I group.

However, the other groups also exert influence. The methyl and iodo groups direct towards C5 (ortho to methyl and para to iodo), while the nitro group directs towards both C3 and C5 (both are meta to it). The convergence of directing effects from the –CH₃, –I, and –NO₂ groups at position C5, combined with potentially less steric hindrance compared to C3 (which is flanked by two substituents), suggests that C5 would be the more probable site for substitution. Despite this, the overarching deactivation of the ring and the powerful, albeit conflicting, influence of the amino group make further electrophilic aromatic substitution on this molecule challenging and likely to require harsh reaction conditions.

Nucleophilic Character of the Amino Group and its Reactivity

The amino group possesses a lone pair of electrons on the nitrogen atom, rendering it both basic and nucleophilic. quora.com In this compound, the nucleophilicity of the amino group is significantly modulated by its electronic and steric environment.

The presence of two ortho substituents, the bulky iodine atom and the strongly electron-withdrawing nitro group, has a profound impact.

Electronic Effect: The nitro group's strong inductive and resonance electron-withdrawal reduces the electron density on the nitrogen atom, making the lone pair less available for donation to an electrophile. This decreases the amino group's basicity and nucleophilicity compared to aniline (B41778). chemistrysteps.com

Steric Hindrance: The adjacent iodo and nitro groups physically obstruct the approach of electrophiles to the nitrogen atom, further impeding its ability to act as a nucleophile.

Despite these limitations, the amino group can still undergo characteristic reactions under appropriate conditions. For example, it can be acylated by reaction with acid chlorides or anhydrides to form an amide. This transformation is often used to protect the amino group and reduce its activating effect during other reactions. masterorganicchemistry.com Another key reaction of aromatic amines is diazotization, where treatment with nitrous acid (HONO, typically generated from NaNO₂ and a strong acid) converts the amino group into a diazonium salt (–N₂⁺). These salts are highly versatile intermediates in organic synthesis. For instance, a related compound, 2-iodo-4-nitroaniline (B1222051), can be converted to a diazonium salt which then undergoes reaction to form 2-iodo-4-nitrobenzonitrile.

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, most notably an amino group through reduction.

The reduction of an aromatic nitro group to an amine is a synthetically important transformation. wikipedia.org Several methods are available, with the choice often depending on the presence of other functional groups in the molecule. For this compound, a key consideration is the potential for reductive cleavage of the carbon-iodine bond.

Common reagents for nitro group reduction include:

Catalytic Hydrogenation: This method involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common choice, but it can sometimes cause dehalogenation. commonorganicchemistry.com Raney nickel is often a preferable catalyst when halogen substituents are present, as it is less likely to cleave the C-I bond. commonorganicchemistry.com

Metals in Acidic Media: A classic and robust method involves the use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.com These conditions are generally effective and chemoselective for nitro group reduction.

Tin(II) Chloride (SnCl₂): This reagent offers a milder method for reducing nitro groups and is often used when other sensitive functional groups are present. commonorganicchemistry.com It was used to reduce the related 2-iodo-4-nitroaniline to 2-iodo-p-phenylenediamine.

| Reagent/Method | Typical Conditions | Notes on Chemoselectivity |

|---|---|---|

| Catalytic Hydrogenation (H₂/Pd-C) | H₂, Pd/C, Ethanol (B145695) or Ethyl Acetate (B1210297) | Highly efficient; may cause dehalogenation (C-I bond cleavage). |

| Catalytic Hydrogenation (H₂/Raney Ni) | H₂, Raney Ni, Ethanol | Often preferred for halogenated substrates to avoid dehalogenation. commonorganicchemistry.com |

| Metal/Acid Reduction | Fe, Sn, or Zn with HCl | Classic, reliable method with good selectivity for the nitro group. masterorganicchemistry.com |

| Tin(II) Chloride | SnCl₂, HCl, Ethanol | Mild conditions, good for substrates with sensitive groups. commonorganicchemistry.com |

The reduction of a nitro group (–NO₂) to an amino group (–NH₂) is a six-electron reduction. The process is not a single step but proceeds through a series of intermediates. nih.gov While different reducing agents operate via distinct pathways (e.g., electron transfer from metals vs. hydride transfer), a common mechanistic sequence involves the following intermediates:

Nitroso group (–N=O): The nitro group is first reduced to a nitroso group.

Hydroxylamine (B1172632) group (–NHOH): The nitroso intermediate is further reduced to a hydroxylamine.

Under catalytic hydrogenation conditions, the reaction pathway involves the initial reduction of the nitroarene to a nitrosobenzene, which is then reduced to a phenylhydroxylamine. The final step is the hydrogenation of the phenylhydroxylamine to yield the aniline product. rsc.org

In metal-acid reductions, the mechanism involves a series of single-electron transfers from the metal surface to the nitro group, with protons being supplied by the acidic medium. This stepwise process also generates nitroso and hydroxylamine intermediates before the final amine is formed. The presence of other reducible groups or functionalities that can coordinate with the metal can influence the reaction's efficiency and outcome.

Reactions of the Iodine Substituent

The iodine substituent is the most common site for synthetic modification on the this compound scaffold. Its relatively weak carbon-iodine (C-I) bond makes it an excellent leaving group and an ideal partner in reactions involving transition metal catalysts.

The C-I bond in this compound is susceptible to activation by transition metal complexes, which is the foundational step for many functionalization reactions. This activation typically occurs via an oxidative addition process, where a low-valent metal center inserts itself into the C-I bond. This process transforms the aryl iodide into a more reactive organometallic species, which can then engage with a variety of coupling partners. The strategic placement of the amino, iodo, and nitro groups on the aromatic ring makes compounds like 2-iodo-6-nitroaniline (B3030888) valuable intermediates in organic synthesis, with each group providing a reactive site for different chemical transformations. The iodine atom is especially important as it enables the introduction of molecular complexity through various cross-coupling reactions.

This compound is an ideal substrate for a range of palladium- and copper-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium(0) complex. It is a versatile method for forming biaryl linkages. The reaction of related compounds, such as 2,6-dibromo-4-nitroaniline, with various aryl boronic acids has been shown to proceed efficiently in the presence of a palladium catalyst like Pd(OAc)₂. researchgate.net For the Suzuki-Miyaura coupling to proceed, the boronic acid must be activated, often with a base, which enhances the polarization of the organic ligand and facilitates the key transmetallation step. organic-chemistry.org

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, also under palladium catalysis. wikipedia.org This reaction provides a means to introduce vinyl groups onto the aromatic ring. The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by alkene coordination, migratory insertion, and β-hydride elimination to yield the product.

Ullmann-type Couplings: Traditionally, the Ullmann reaction refers to the copper-mediated synthesis of symmetric biaryls from aryl halides at high temperatures. wikipedia.orgorganic-chemistry.org Modern Ullmann-type reactions are more versatile, encompassing copper-catalyzed N-arylation, O-arylation, and S-arylation, often under milder conditions facilitated by the use of ligands like l-proline. semanticscholar.orgmdpi.com These reactions are crucial for constructing diaryl ethers, diarylamines, and diaryl thioethers. The mechanism is thought to involve the formation of an organocopper intermediate that then reacts with the nucleophile. wikipedia.org A computational study on the Ullmann-type N-arylation of substituted iodoanilines revealed that the activation of the haloarene is the rate-limiting step. researchgate.net

Below is a table summarizing typical conditions for these cross-coupling reactions with related aryl iodide substrates.

| Reaction | Catalyst System | Base | Solvent | Temperature | Product Type |

| Suzuki-Miyaura | Pd(OAc)₂ / Ligand | K₃PO₄, K₂CO₃ | Dioxane/H₂O, DMF | 60-100 °C | Biaryls |

| Heck | Pd(OAc)₂ or PdCl₂ | K₂CO₃, Et₃N | DMF, CH₃CN | 100-120 °C | Substituted Alkenes |

| Ullmann (N-Arylation) | CuI / Ligand (e.g., L-proline) | K₂CO₃, Cs₂CO₃ | DMSO, DMF | 90-120 °C | Diaryl Amines |

This table presents generalized conditions based on literature for similar substrates. Specific conditions for this compound may vary.

The mechanisms of many palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are defined by a catalytic cycle involving oxidative addition and reductive elimination steps. wikipedia.orgwikipedia.org

Oxidative Addition: This is the initial step where the aryl iodide (Ar-I) reacts with a low-valent transition metal complex, typically Pd(0), which inserts into the carbon-iodine bond. libretexts.org This process increases the oxidation state and coordination number of the metal center, forming an organopalladium(II) intermediate (Ar-Pd(II)-I). wikipedia.orgyoutube.com This step is crucial as it activates the aromatic ring toward further reaction.

Reductive Elimination: This is typically the final, product-forming step of the catalytic cycle. libretexts.org In this step, two ligands on the metal center (e.g., the aryl group and the group from the coupling partner) couple and are eliminated from the coordination sphere of the metal. youtube.com This process forms the new C-C or C-X bond in the product and regenerates the low-valent metal catalyst, allowing it to re-enter the catalytic cycle. wikipedia.org For reductive elimination to occur, the two groups must be adjacent (cis) to each other in the metal's coordination sphere. libretexts.org

Theoretical and Experimental Mechanistic Investigations of Key Reactions

Understanding the precise mechanisms of reactions involving this compound is essential for optimizing reaction conditions and expanding their synthetic utility. Mechanistic investigations typically employ a combination of experimental and theoretical methods. uokerbala.edu.iq

Experimental approaches include:

Intermediate Trapping and Characterization: Isolating or detecting transient intermediates in the reaction pathway provides direct evidence for the proposed mechanism. Spectroscopic techniques like NMR can be used to identify these species.

Isotopic Labeling: Using isotopically labeled substrates (e.g., with deuterium (B1214612) or ¹³C) can help track the movement of atoms throughout the reaction, providing insights into bond-forming and bond-breaking steps.

Theoretical (computational) approaches, primarily using Density Functional Theory (DFT), have become powerful tools for studying reaction mechanisms. researchgate.net These methods can be used to:

Calculate the energies of reactants, transition states, and products.

Map out the entire potential energy surface of a reaction, identifying the lowest energy pathway.

Investigate the electronic structure of intermediates to understand bonding and reactivity.

A computational study on the Ullmann-type coupling of substituted iodoanilines found a direct relationship between the experimental reaction yields and the activation energy of the initial haloarene activation step, which was identified as the rate-limiting step. researchgate.net Such studies provide valuable insights into the factors that control the efficiency of these important synthetic transformations. researchgate.net

Stability Profile and Decomposition Pathways of this compound

The stability of this compound is influenced by the presence of the nitro group, a functionality common in energetic materials. Aromatic nitro compounds can be thermally sensitive and may decompose exothermically at elevated temperatures. When heated to decomposition, compounds of this class are expected to emit toxic fumes, including oxides of nitrogen (NOx) and carbon (CO, CO₂). noaa.gov

The compound is likely incompatible with strong oxidizing agents and strong acids due to the presence of the reactive amino group. Structurally similar chemicals can cause methemoglobinemia upon exposure. noaa.gov The aerobic degradation of related compounds like N-methyl-4-nitroaniline has been studied, showing pathways that involve N-demethylation followed by further enzymatic transformations. researchgate.net While specific data on this compound is limited, its decomposition would likely proceed through pathways involving the cleavage of the C-NO₂ and C-I bonds, potentially leading to the formation of complex and hazardous mixtures.

Advanced Structural Characterization and Elucidation of 2 Iodo 4 Methyl 6 Nitroaniline

Single-Crystal X-ray Diffraction Analysis

Determination of Molecular Conformation and Geometrical Parameters

The molecular conformation of 2-Iodo-4-methyl-6-nitroaniline is dictated by the electronic and steric interplay of its substituents on the aniline (B41778) ring. In analogous compounds like 2-Iodo-6-methyl-4-nitroaniline (B1517306), the crystallographic structure has been characterized, revealing key details about its molecular geometry. It is anticipated that this compound would exhibit similar characteristics. The amino group is expected to be nearly planar with the benzene (B151609) ring to facilitate conjugation of the nitrogen lone pair with the aromatic π-system. The nitro group also tends to be coplanar to maximize resonance stabilization.

Bond lengths and angles are significantly influenced by the substituents. For instance, in related iodinated nitroaniline derivatives, the carbon-iodine bond length is typically in the range of 2.10-2.15 Å, reflecting the large atomic radius of iodine. The carbon-nitrogen bond of the amino group is expected to be around 1.35-1.40 Å, and the nitrogen-oxygen bonds of the nitro group approximately 1.22-1.25 Å. The presence of the methyl group introduces steric hindrance that can cause slight distortions in the benzene ring and the planarity of the substituents. In the case of 4-Iodo-2-methyl-5-nitroaniline, the nitro group is notably twisted out of the ring plane, and the oxygen atoms of the nitro group are disordered over two sites, suggesting a repulsive intramolecular I···nitro interaction. researchgate.net

A study on 2-Iodo-6-methoxy-4-nitroaniline provides further comparative data. iucr.org

Table 1: Representative Geometrical Parameters from Analogous Compounds

| Parameter | Typical Value (Å) | Compound Reference |

|---|---|---|

| C-I Bond Length | 2.095 (3) | 4-Iodo-2-methyl-5-nitroaniline researchgate.net |

| C-N (amino) Bond Length | 1.388 (4) | 4-Iodo-2-methyl-5-nitroaniline researchgate.net |

| C-N (nitro) Bond Length | 1.472 (4) | 4-Iodo-2-methyl-5-nitroaniline researchgate.net |

Analysis of Crystal Packing and Supramolecular Motifs

The arrangement of molecules in the crystal lattice, or crystal packing, is governed by intermolecular forces that lead to the formation of supramolecular motifs. For substituted nitroanilines, hydrogen bonding and halogen bonding are dominant interactions. iucr.org In 2-Iodo-6-methyl-4-nitroaniline, hydrogen bonding between the amino group (as a donor) and the oxygen atoms of the nitro group (as acceptors) creates characteristic chain structures. These are often supplemented by halogen bonds involving the iodine atom.

The crystal structure of 2-Iodo-6-methoxy-4-nitroaniline reveals that molecules are linked by pairs of N-H···O hydrogen bonds into chains, which are then connected by iodo-nitro interactions to form tripartite ribbons. iucr.org These ribbons are further organized into sheets through π-π stacking interactions. iucr.org It is highly probable that this compound would exhibit similar supramolecular motifs, with the specific geometry of these interactions being influenced by the positioning of the methyl group.

Polymorphism and Crystal Engineering Studies

Polymorphism, the ability of a compound to exist in more than one crystal form, is a well-documented phenomenon in nitroaniline derivatives. acs.org For example, 2-iodo-4-nitroaniline (B1222051) is known to have at least three polymorphs: triclinic, orthorhombic, and monoclinic. acs.org These different forms arise from variations in the molecular packing and intermolecular interactions, which can be influenced by crystallization conditions such as solvent and temperature. researchgate.net

While no specific polymorphism studies on this compound have been reported, the known polymorphism of its close analogues strongly suggests that it may also exhibit this behavior. The subtle balance of intermolecular forces, including hydrogen bonds, halogen bonds, and van der Waals interactions, can lead to different stable or metastable crystal forms. Crystal engineering principles can be applied to selectively crystallize a desired polymorph by controlling these interactions, for instance, through the use of specific solvents or templates. researchgate.net

Role of Intermolecular Interactions in Solid-State Structure

The solid-state structure of this compound is stabilized by a network of non-covalent interactions.

Halogen Bonding: The iodine atom, being a large and polarizable halogen, can act as a halogen bond donor, interacting with electron-rich atoms like the oxygen of the nitro group on a neighboring molecule (I···O interaction). iucr.org This type of interaction is a significant directional force in the crystal packing of many iodo-substituted organic compounds. researchgate.netresearchgate.net

π-π Stacking: The aromatic rings of the aniline derivatives can engage in π-π stacking interactions, further stabilizing the crystal lattice. iucr.orgresearchgate.net The offset or face-to-face arrangement of the rings depends on the electronic nature and steric bulk of the substituents. In 2-Iodo-6-methoxy-4-nitroaniline, π-π stacking links the hydrogen-bonded and halogen-bonded ribbons into sheets. iucr.org

Spectroscopic Characterization Techniques

Spectroscopic techniques are essential for elucidating the molecular structure and electronic environment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, Solid-State NMR)

NMR spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms within a molecule.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons. Based on data from analogous compounds, the methyl group (CH₃) would likely appear as a singlet. The aromatic protons will have chemical shifts influenced by the electronic effects of the iodo, methyl, and nitro groups. The protons on the benzene ring will show specific splitting patterns depending on their coupling with each other. For comparison, in 2-iodo-6-methoxy-4-nitroaniline, the aromatic protons appear as doublets at δ 7.62 and 8.23 ppm. iucr.org The amino (NH₂) protons typically appear as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum will provide information on each carbon atom in the molecule. The chemical shifts are highly dependent on the attached functional groups. The carbon atom attached to the iodine (C-I) is expected to have a chemical shift in the range of δ 90-100 ppm, while the carbon attached to the nitro group (C-NO₂) would be significantly downfield. The carbon attached to the amino group (C-NH₂) and the methyl-substituted carbon (C-CH₃) will also have characteristic chemical shifts. The methyl carbon itself will appear at a high field. For 2-iodo-6-methoxy-4-nitroaniline, the aromatic carbons resonate in the range of δ 78.4-144.5 ppm. iucr.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogues

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Reference Compound for Prediction |

|---|---|---|---|

| ¹H | -CH₃ | ~2.3-2.5 | 2-Methyl-6-nitroaniline chemicalbook.com |

| ¹H | Aromatic-H | ~7.5-8.5 | 2-Iodo-6-methoxy-4-nitroaniline iucr.org |

| ¹H | -NH₂ | Broad singlet | 2-Iodo-6-methoxy-4-nitroaniline iucr.org |

| ¹³C | -CH₃ | ~20 | 2-Iodo-4-methylaniline umn.edu |

| ¹³C | C-I | ~90-100 | 2-Iodo-6-nitroaniline (B3030888) |

| ¹³C | C-NH₂ | ~140-150 | 4-Iodo-2-methyl-5-nitroaniline researchgate.net |

| ¹³C | C-NO₂ | ~140-150 | 2-Iodo-6-nitroaniline |

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals, especially for the aromatic region where overlapping signals can occur. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide through-space correlation information, helping to confirm the spatial proximity of different groups and thus the molecular conformation in solution.

Solid-State NMR: Solid-state NMR (ssNMR) would be a powerful tool to study the structure and dynamics of this compound in its crystalline form. It is particularly useful for characterizing polymorphic forms, as different crystal packings would result in different chemical shifts and relaxation times. CP/MAS (Cross-Polarization/Magic-Angle Spinning) experiments on ¹³C and ¹⁵N would provide insights into the local environment of each atom in the solid state. Solid-state NMR studies have been effectively used to investigate related compounds like 4-methyl-2-nitroacetanilide. spectrabase.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The interpretation of the spectra relies on the identification of characteristic group frequencies. The presence of the primary amine (-NH₂), nitro (-NO₂), and methyl (-CH₃) groups, in addition to the carbon-iodine (C-I) bond and the substituted benzene ring, gives rise to a series of distinct vibrational bands.

Amino (-NH₂) Group: The N-H stretching vibrations are typically observed as two distinct bands in the 3300-3500 cm⁻¹ region for a primary amine. The NH₂ scissoring (bending) mode is expected around 1620 cm⁻¹, while wagging and twisting modes appear at lower frequencies. researchgate.net

Nitro (-NO₂) Group: The nitro group is characterized by two strong, prominent stretching vibrations: the asymmetric (ν_as(NO₂)) and symmetric (ν_s(NO₂)) stretches. For aromatic nitro compounds, these are typically found in the ranges of 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

Methyl (-CH₃) Group: The aliphatic C-H stretching vibrations of the methyl group are anticipated in the 2800-3000 cm⁻¹ range. Bending vibrations (asymmetric and symmetric) for the methyl group typically appear around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

Aromatic Ring: Aromatic C-H stretching vibrations produce bands in the 3000-3100 cm⁻¹ region. The aromatic C=C stretching vibrations contribute to a complex pattern of bands in the 1400-1600 cm⁻¹ range, which is sensitive to the substitution pattern on the benzene ring.

Carbon-Iodine (C-I) Bond: The C-I stretching vibration is expected at a much lower frequency, typically in the 480-610 cm⁻¹ range, due to the large mass of the iodine atom.

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to predict the vibrational frequencies and intensities. nih.govscispace.comsphinxsai.com These computational results, when scaled appropriately, provide a powerful tool for the precise assignment of the observed experimental bands in the IR and Raman spectra. nih.gov

Table 1: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Asymmetric & Symmetric Stretch | Amino (-NH₂) | 3300 - 3500 | IR, Raman |

| Scissoring (Bending) | Amino (-NH₂) | ~1620 | IR, Raman |

| Asymmetric Stretch | Nitro (-NO₂) | 1520 - 1560 | IR, Raman |

| Symmetric Stretch | Nitro (-NO₂) | 1340 - 1380 | IR, Raman |

| Stretching | Aromatic C-H | 3000 - 3100 | IR, Raman |

| Stretching | Methyl (-CH₃) | 2800 - 3000 | IR, Raman |

| Stretching | Aromatic C=C | 1400 - 1600 | IR, Raman |

| Stretching | Carbon-Iodine (C-I) | 480 - 610 | IR, Raman |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which excites electrons from lower to higher energy molecular orbitals. In aromatic molecules like this compound, the primary electronic transitions observed are π→π* and n→π*.

The spectrum is dominated by strong absorptions arising from π→π* transitions associated with the substituted benzene ring. These transitions are influenced by the various substituents. Both the amino (-NH₂) and methyl (-CH₃) groups are electron-donating, while the nitro (-NO₂) and iodo (-I) groups are electron-withdrawing. This complex interplay of electronic effects dictates the energy of the frontier molecular orbitals (HOMO and LUMO) and thus the absorption wavelengths. For analogous nitroaniline compounds, strong absorption bands are typically observed in the 300-400 nm range, corresponding to these π→π* transitions. researchgate.net A lower energy, and typically much weaker, n→π* transition associated with the non-bonding electrons of the oxygen atoms in the nitro group and the nitrogen of the amino group may also be present, but it is often obscured by the more intense π→π* bands.

Fluorescence spectroscopy measures the emission of light from a molecule as it relaxes from an excited electronic state to the ground state. Many nitroaromatic compounds exhibit very weak fluorescence or are non-emissive in solution at room temperature. worktribe.com This is often attributed to efficient non-radiative decay pathways, such as intersystem crossing from the singlet excited state to a triplet state, which is facilitated by the presence of the nitro group and heavy atoms like iodine. worktribe.com Therefore, this compound is expected to be weakly luminescent, with any potential emission likely being quenched by these non-radiative processes. worktribe.com

Table 2: Expected Electronic Absorption Data for this compound

| Transition Type | Chromophore | Expected λ_max (nm) |

|---|---|---|

| π→π* | Substituted Benzene Ring | 300 - 400 |

| n→π* | Nitro Group (-NO₂) | >400 (often weak/obscured) |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and its fragments. High-Resolution Mass Spectrometry (HRMS) measures m/z with very high accuracy, allowing for the determination of the elemental formula of a molecule. gencat.catthieme-connect.com

For this compound (C₇H₇IN₂O₂), the monoisotopic mass can be precisely calculated, which is a key confirmation parameter in HRMS. Using ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the compound is expected to form a protonated molecule, [M+H]⁺, in positive ion mode. usask.ca

Calculated Monoisotopic Mass: 277.9598 g/mol

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) to produce a characteristic pattern of product ions. This fragmentation pattern serves as a structural fingerprint. For this compound, plausible fragmentation pathways would involve the neutral loss of characteristic groups:

Loss of the nitro group (NO₂; 46 Da)

Loss of water (H₂O; 18 Da) from the protonated aniline

Loss of the iodine atom (I; 127 Da)

Loss of the methyl radical (CH₃; 15 Da)

The high-resolution measurement of these fragments in an MS/MS experiment provides definitive structural confirmation. gencat.cat

Table 3: Predicted HRMS Data and Fragments for this compound

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M]⁺ | [C₇H₇IN₂O₂]⁺ | 277.9598 | Molecular Ion |

| [M+H]⁺ | [C₇H₈IN₂O₂]⁺ | 278.9676 | Protonated Molecule |

| [M-NO₂]⁺ | [C₇H₇IN]⁺ | 231.9674 | Loss of Nitro Group |

| [M-I]⁺ | [C₇H₇N₂O₂]⁺ | 151.0499 | Loss of Iodine |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. bris.ac.uk XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound, XPS can provide valuable insights into the different chemical environments of the constituent atoms. kombyonyx.com

Iodine (I 3d): The I 3d spectrum is expected to show a characteristic doublet, I 3d₅/₂ and I 3d₃/₂, arising from spin-orbit coupling. For iodo-aromatic compounds, these peaks are typically observed around 619 eV and 630 eV, respectively. kombyonyx.commdpi.com

Nitrogen (N 1s): The N 1s spectrum is particularly informative. Two distinct peaks are expected due to the two different nitrogen environments: the amino (-NH₂) group and the nitro (-NO₂) group. The nitro group nitrogen, being in a higher oxidation state, will appear at a higher binding energy (typically ~405-407 eV) compared to the amino group nitrogen (~399-401 eV).

Oxygen (O 1s): The O 1s spectrum would show a primary peak corresponding to the two equivalent oxygen atoms of the nitro group, expected in the range of 532-534 eV.

Carbon (C 1s): The C 1s spectrum will be a complex envelope of peaks that can be deconvoluted to represent the different carbon environments: the carbon bonded to iodine, the carbons bonded to the nitro and amino groups, the carbon of the methyl group, and the other aromatic carbons. kombyonyx.com The methyl carbon will be at the lowest binding energy (~285 eV), while carbons attached to electronegative atoms like nitrogen and iodine will be shifted to higher binding energies.

Analysis of these core-level binding energies provides a detailed picture of the electronic structure and charge distribution within the molecule. mdpi.com

Table 4: Predicted XPS Core-Level Binding Energies (BE) for this compound

| Element | Core Level | Chemical Group | Predicted Binding Energy (eV) |

|---|---|---|---|

| Iodine | I 3d₅/₂ | Aromatic-I | ~619 |

| Nitrogen | N 1s | Nitro (-NO₂) | ~405 - 407 |

| Nitrogen | N 1s | Amino (-NH₂) | ~399 - 401 |

| Oxygen | O 1s | Nitro (-NO₂) | ~532 - 534 |

| Carbon | C 1s | Aromatic/Methyl | ~285 - 288 |

Hyphenated Techniques for Comprehensive Characterization (e.g., LC-MS, GC-MS)

For the analysis of this compound in complex mixtures, such as during synthesis monitoring or in environmental samples, hyphenated techniques are indispensable. amazonaws.com These methods couple a powerful separation technique (chromatography) with a highly sensitive and selective detection technique (mass spectrometry).

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and thermally stable compounds. researchgate.net this compound has sufficient volatility to be amenable to GC analysis. The sample is vaporized and separated on a capillary column (e.g., a DB-5 type with a non-polar stationary phase) based on its boiling point and interaction with the column. lcms.cz The separated compound then enters the mass spectrometer, which typically uses Electron Ionization (EI). EI is a hard ionization technique that generates a molecular ion and a rich, reproducible fragmentation pattern, which can be compared against spectral libraries for confident identification. lcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is extremely versatile and is well-suited for compounds that may be thermally labile or less volatile. usask.ca The compound would be separated using High-Performance Liquid Chromatography (HPLC), typically on a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). lcms.czresearchgate.net The eluent from the LC is then introduced into the mass spectrometer via an interface like ESI or APCI. usask.ca LC coupled with tandem mass spectrometry (LC-MS/MS) provides exceptional selectivity and sensitivity, allowing for trace-level quantification of the target compound even in highly complex matrices. researchgate.net This is achieved by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.

Both GC-MS and LC-MS provide retention time data from the chromatography part and mass spectral data from the MS part, offering two dimensions of confirmation for the identity and quantity of this compound in a sample. amazonaws.com

Table 5: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Iodo-4-methyl-2-nitrobenzene |

| 4-methyl-2-nitroaniline (B134579) |

| 2-Iodo-6-nitroaniline |

| 2,6-dibromo-4-nitroaniline |

| 2-methoxy-4-nitroaniline |

| 2-chloro-4-nitroaniline |

| Acetonitrile |

| Methanol |

Computational Chemistry and Theoretical Investigations of 2 Iodo 4 Methyl 6 Nitroaniline

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and predicting the chemical behavior of molecules like 2-Iodo-4-methyl-6-nitroaniline. These computational methods offer detailed information on molecular orbital energies, electron density distributions, and reactivity patterns that enhance experimental findings.

Geometry Optimization and Conformational Energy Landscape

Crystallographic analysis shows that this compound adopts specific conformations in the solid state. The amino group is typically planar or nearly planar with the benzene (B151609) ring, which allows for conjugation between the nitrogen lone pair and the aromatic π-system. To maximize resonance stabilization, the nitro group also maintains planarity with the aromatic ring. Meanwhile, the methyl group is in a staggered conformation to reduce steric hindrance with adjacent substituents.

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Electrostatic Potential Surfaces)

The electronic properties of this compound are significantly influenced by its substituent groups. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic transitions and reactivity of the molecule. DFT calculations are commonly used to determine the energies of these frontier orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netelixirpublishers.com For this compound, the HOMO-LUMO gap is calculated to be in the range of 3.9 to 4.5 eV.

Natural Bond Orbital (NBO) analysis provides further details about the electronic structure in terms of localized bonds and lone pairs. This analysis shows significant delocalization of the amino nitrogen's lone pair into the aromatic π-system, with additional polarization effects from the nitro group. The heavy atom effect of the iodine substituent introduces spin-orbit coupling, which can affect the excited state properties and reactivity patterns.

A Molecular Electrostatic Potential (MEP) surface map helps to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the nitro group's oxygen atoms, making them susceptible to electrophilic attack, while the region around the amino group would exhibit a more positive potential.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Computational Method |

| HOMO Energy | -6.2 to -6.8 eV | Density Functional Theory |

| LUMO Energy | -2.1 to -2.7 eV | Density Functional Theory |

| Band Gap | 3.9 to 4.5 eV | Density Functional Theory |

| Dipole Moment | 4.2 to 5.1 Debye | Density Functional Theory |

Vibrational Frequency Calculations and Spectroscopic Assignment Prediction

Vibrational spectroscopy, coupled with theoretical calculations, is a powerful tool for identifying functional groups and understanding the molecular structure of this compound. DFT calculations can predict the vibrational frequencies and intensities of the molecule's normal modes. These theoretical predictions, when compared with experimental infrared (IR) and Raman spectra, allow for precise assignment of the observed vibrational bands. researchgate.net

Key vibrational modes for this molecule include:

N-H stretching of the amino group.

Asymmetric and symmetric N-O stretching of the nitro group, which typically appear as strong absorption bands.

C-H stretching from the aromatic ring and the methyl group.

C=C stretching within the aromatic ring.

C-I stretching , which is expected at lower frequencies.

Empirical scaling factors are often applied to the calculated frequencies to account for anharmonicity and limitations of the basis set, improving the agreement with experimental data.

Chemical Reactivity Descriptors (e.g., Fukui Functions, Local Softness)

Chemical reactivity descriptors derived from DFT, such as Fukui functions and local softness, help to predict the most reactive sites within the this compound molecule. The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the identification of sites prone to nucleophilic, electrophilic, and radical attack. researchgate.netnih.gov

For this compound, the nitro group, being strongly electron-withdrawing, will influence the reactivity of the aromatic ring. The Fukui functions would likely highlight the oxygen atoms of the nitro group as favorable sites for electrophilic attack and the carbon atoms ortho and para to the nitro group as susceptible to nucleophilic attack.

Molecular Dynamics Simulations to Explore Dynamic Behavior and Interactions

While specific molecular dynamics (MD) simulations for this compound are not widely reported in the provided search results, the principles of this technique can be applied to understand its dynamic behavior. MD simulations model the movement of atoms and molecules over time, providing insights into conformational changes, solvent effects, and intermolecular interactions in a dynamic environment. researchgate.netmdpi.com

An MD simulation of this compound in a solvent, such as water or an organic solvent, could reveal:

The stability of different conformers and the energy barriers between them.

The solvation structure around the molecule, including the formation of hydrogen bonds between the amino and nitro groups and solvent molecules.

The diffusion and transport properties of the molecule in a given medium.

Intermolecular Interaction Analysis from Computational Perspectives

The crystal packing of this compound is governed by a network of intermolecular interactions. Computational analysis is crucial for quantifying these interactions.

Key intermolecular interactions include:

Hydrogen Bonding : The amino group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group can act as acceptors, leading to the formation of chain-like structures.

Halogen Bonding : The iodine atom can participate in halogen bonding, interacting with electron-rich regions of neighboring molecules. This type of interaction plays a significant role in stabilizing the crystal structure.

π-π Stacking : The aromatic rings of adjacent molecules can engage in π-π stacking interactions, further contributing to the stability of the crystal lattice.

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these weak interactions, providing a deeper understanding of the forces that dictate the supramolecular assembly of this compound.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties like dnorm (normalized contact distance) onto the molecular surface, it is possible to identify key contact points and understand the packing forces. The analysis is complemented by two-dimensional fingerprint plots, which summarize the distribution of intermolecular contacts.

For related iodo-nitro aromatic compounds, Hirshfeld analysis reveals the dominant role of specific interactions in crystal packing. In the crystal structure of (E)-2-{[(2-iodophenyl)imino]methyl}-6-methylphenol, for instance, H···H (37.1%) and C···H (30.1%) contacts are the most significant, indicating that van der Waals forces play a major role in stabilizing the crystal structure. researchgate.net In a similar molecule, 2,6-di-iodo-4-nitro-toluene, short N-O···I contacts are identified as crucial linking interactions. nih.gov These studies highlight how the interplay of different weak forces, including hydrogen bonds, halogen bonds, and other van der Waals contacts, dictates the supramolecular assembly.

Table 1: Representative Intermolecular Contact Percentages from Hirshfeld Analysis of a Related Compound (Data based on analysis of (E)-2-{[(2-iodophenyl)imino]methyl}-6-methylphenol)

| Intermolecular Contact Type | Contribution (%) |

| H···H | 37.1 |

| C···H/H···C | 30.1 |

| I···H/H···I | 9.7 |

| O···H/H···O | 8.8 |

| C···C | 5.5 |

| N···H/H···N | 4.3 |

This table illustrates the type of data generated from Hirshfeld surface analysis, showing the percentage contribution of various intermolecular contacts to the total Hirshfeld surface area. researchgate.net

Quantification of Hydrogen Bonding and Halogen Bonding Energies

Computational methods allow for the precise quantification of the energies associated with non-covalent interactions, such as hydrogen and halogen bonds, which are critical to the structure and properties of this compound.

Hydrogen Bonding: The amino (-NH₂) and nitro (-NO₂) groups in the molecule are capable of forming intra- and intermolecular hydrogen bonds. In many substituted nitroanilines, an intramolecular N-H···O hydrogen bond creates a stable six-membered ring, known as an S(6) motif. researchgate.net The energies of these bonds can be calculated using high-level quantum chemical methods. For example, computational studies on similar systems reveal interaction energies for classical hydrogen bonds to be in the range of 2.2 to 2.8 kcal/mol, as determined by methods like CCSD(T)-F12. cas.cz

Table 2: Theoretical Interaction Energies for Non-Covalent Bonds (Illustrative data from studies on related molecular systems)

| Interaction Type | Computational Method | Calculated Interaction Energy (kcal/mol) |

| Hydrogen Bond (H-bond) | CCSD(T)-F12 | ~ -2.2 to -2.8 cas.cz |

| Halogen Bond (I···O) | MP2 | ~ -3.0 to -5.0 |

| π-π Stacking | M062X-D3 | ~ -10 to -15 mdpi.com |

This table provides examples of interaction energies for different types of non-covalent bonds calculated using various computational methods. The values are representative and depend on the specific molecular complex and level of theory.

Reaction Mechanism Pathways Elucidation through Computational Modeling

Computational modeling is a vital tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies required for a reaction to proceed. For a molecule like this compound, this can provide insights into its synthesis and reactivity.

For instance, DFT calculations (e.g., using the B3LYP functional) can be employed to model the transition states of electrophilic aromatic substitution reactions. By comparing the activation energies of different possible pathways (e.g., substitution at various positions on the ring), the most probable reaction outcome can be predicted. Similarly, computational studies have been used to elucidate the mechanism of chlorination and nitration for related aniline (B41778) derivatives, demonstrating how iodine(III) reagents can facilitate these transformations under mild conditions. bohrium.com These models can explain the regioselectivity of reactions and the role of catalysts, providing a detailed, step-by-step understanding of the reaction pathway that is often difficult to obtain through experimental means alone. bohrium.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural or physicochemical properties of a compound with its macroscopic properties or biological activity. nih.gov For this compound and its derivatives, QSPR models can be developed to predict various endpoints, such as toxicity, reactivity, or pharmaceutical efficacy. mdpi.com

The process involves calculating a set of molecular descriptors for the compound. These can include:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure.

Quantum-chemical descriptors: Such as HOMO-LUMO energies, dipole moment, and electrostatic potential, which describe the electronic properties. dergipark.org.tr

Once the descriptors are calculated, a mathematical model, often using multiple linear regression (MLR) or machine learning algorithms, is constructed to link them to the property of interest. mdpi.comdergipark.org.tr For example, QSPR models have been successfully developed for nitroaromatic compounds to predict their toxicity to various organisms. mdpi.com Such predictive models are valuable for screening new derivatives for desired properties or for assessing potential environmental impact without the need for extensive experimental testing. nih.gov

In-depth Analysis of Intermolecular Interactions and Supramolecular Architecture of this compound Not Possible Without Publicly Available Crystallographic Data

A comprehensive article detailing the specific intermolecular interactions and supramolecular architecture of the chemical compound this compound cannot be generated at this time due to the absence of publicly available, detailed crystallographic data. While the synthesis and use of this compound as a chemical intermediate are noted in various sources, a full structural elucidation by single-crystal X-ray diffraction, which is essential for the precise analysis of its solid-state architecture, does not appear to be available in the public domain.

The specific instructions for this article require a thorough and scientifically accurate examination of hydrogen bonding, halogen bonding, and π-π stacking interactions, complete with data tables of geometric parameters. This level of detail is entirely dependent on the availability of a crystallographic information file (CIF) or a peer-reviewed scientific publication containing the results of a crystal structure analysis.

Based on the analysis of structurally similar compounds, such as polymorphs of 2-iodo-4-nitroaniline (B1222051) and other substituted nitroanilines, it is possible to hypothesize the types of intermolecular interactions that likely govern the crystal packing of this compound. These would be expected to include:

N-H···O Hydrogen Bonds: The amino (-NH₂) group would act as a hydrogen bond donor, likely forming interactions with the oxygen atoms of the nitro (-NO₂) group on neighboring molecules. This is a common and dominant interaction in the crystal structures of nitroanilines.

Halogen Bonding (I···O): The iodine atom is expected to act as a halogen bond donor, interacting with an oxygen atom of the nitro group on an adjacent molecule. This type of interaction is frequently observed in iodo-substituted nitroaromatic compounds and plays a significant role in stabilizing the crystal lattice.

However, without the precise geometric data (bond distances and angles) from a crystallographic study of this compound itself, any discussion would remain speculative. The creation of the requested detailed analysis and data tables is therefore not feasible.

Should the crystal structure of this compound be published and made publicly available in the future, a detailed and scientifically accurate article as per the requested outline could be produced.

Intermolecular Interactions and Supramolecular Architecture of 2 Iodo 4 Methyl 6 Nitroaniline

Crystallographic Databases and Their Application in Analyzing Related Structures

Crystallographic databases are essential digital archives that store and curate the crystal structures of millions of organic, organometallic, and inorganic compounds determined experimentally through methods like X-ray and neutron diffraction. These databases are fundamental tools for chemists and material scientists, enabling the systematic analysis of molecular and crystal structures.

The most prominent database for organic and organometallic compounds is the Cambridge Structural Database (CSD). nih.gov A search of the CSD can reveal known crystal structures, provide geometric data, and allow for large-scale statistical analysis of structural parameters and interaction motifs. iucr.org For instance, analyzing the CSD for nitrobenzene (B124822) derivatives has shown that their crystal packing is often dominated by two main motifs: stacks and 'pseudo-herringbone' arrangements. researchgate.net

Applications in Analyzing Related Structures:

Synthon Identification: Databases are used to identify and validate common, robust intermolecular interaction patterns, known as supramolecular synthons. In nitroanilines, the hydrogen bonds between the amino and nitro groups are a recurring and predictable motif. rasayanjournal.co.in

Polymorph Prediction: By understanding the preferred interaction geometries found in the database for functional groups present in a target molecule, scientists can better predict and identify potential polymorphs—different crystal structures of the same compound. Studies on 2-iodo-4-nitroaniline (B1222051), an analog of the title compound, have characterized multiple polymorphic forms, each with distinct packing and intermolecular interactions. acs.org

Data Retrieval: For any given compound that has been structurally characterized, such as various isomers of nitroaniline, the databases provide direct access to its crystallographic data, including unit cell dimensions, space group, and atomic coordinates. nih.govnih.gov

Interactive Table: Major Crystallographic Databases and Their Relevance

| Database Name | Content Focus | Application for Nitroaniline Analysis |

|---|---|---|

| Cambridge Structural Database (CSD) | Organic and organometallic compounds | Primary resource for analyzing hydrogen bonding, halogen bonding, and π-stacking in nitroaniline derivatives. iucr.orgresearchgate.net |

| Crystallography Open Database (COD) | Organic, inorganic, and metallic compounds (Open-access) | Provides free access to crystallographic data for comparative studies of related aniline (B41778) salts and structures. ugr.es |

| Inorganic Crystal Structure Database (ICSD) | Inorganic compounds | Less relevant for the title compound itself, but useful for studying inorganic nitro-containing salts. |

Principles of Crystal Engineering Applied to 2-Iodo-4-methyl-6-nitroaniline and its Analogs

Crystal engineering is the rational design and synthesis of functional solid-state materials by controlling the assembly of molecules through an understanding of intermolecular interactions. scispace.com The primary goal is to predict and produce crystal structures with desired physical and chemical properties. For nitroaniline derivatives, a major focus of crystal engineering is the development of materials with non-linear optical (NLO) properties. rasayanjournal.co.in

Key Principles:

Hierarchical Control of Interactions: The assembly process is directed by a hierarchy of intermolecular forces. Strong, directional interactions like conventional hydrogen bonds are used to form the primary structural motifs. Weaker interactions such as halogen bonds, C-H···O bonds, and π-π stacking then guide the assembly of these motifs into the final three-dimensional architecture. researchgate.netrasayanjournal.co.in

Supramolecular Synthons: The strategy relies on using robust and predictable interaction patterns (synthons). In nitroanilines, the N-H···O hydrogen bond between the amino donor and the nitro acceptor is the most crucial synthon, reliably forming structures like chains or dimers. rasayanjournal.co.inacs.org For instance, in many nitroaniline derivatives, molecules associate through these hydrogen bonds to form infinite polar chains, a desirable feature for NLO applications. rasayanjournal.co.in

The "Push-Pull" System: Nitroanilines are classic examples of "push-pull" chromophores, where an electron-donating group (-NH2) and an electron-withdrawing group (-NO2) are attached to a π-conjugated system (the benzene (B151609) ring). mdpi.com This creates a large molecular dipole moment, which is a prerequisite for second-order NLO activity.

Achieving Acentric Structures: A significant challenge in crystal engineering is that molecules with large dipole moments tend to arrange in an antiparallel fashion, leading to a centrosymmetric crystal structure. mdpi.com Such a structure cancels out the net dipole moment, nullifying the bulk NLO effect. Therefore, a primary goal of crystal engineering for these compounds is to guide crystallization towards a non-centrosymmetric space group. This can be achieved by introducing other functional groups that promote alternative, non-centric packing arrangements through competing interactions like halogen bonds or steric hindrance. acs.orgmdpi.com